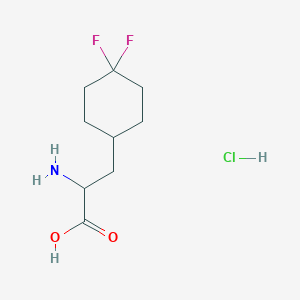

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H15F2NO2·HCl It is a derivative of propanoic acid, featuring a cyclohexyl ring substituted with two fluorine atoms and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.

Formation of Propanoic Acid Derivative: The aminated product is then reacted with a suitable reagent to form the propanoic acid derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antagonist Activity

This compound has been identified as a potent antagonist of certain neurotransmitter receptors. Specifically, it has shown effectiveness in modulating the activity of the NMDA (N-Methyl-D-Aspartate) receptor, which plays a crucial role in synaptic plasticity and memory function. Research indicates that it may have therapeutic potential in conditions such as Alzheimer's disease and other neurodegenerative disorders by preventing excitotoxicity associated with excessive NMDA receptor activation .

1.2 Pain Management

Studies have suggested that 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride could be beneficial in pain management. Its ability to modulate neurotransmitter release can help alleviate chronic pain conditions, making it a candidate for further investigation in pain relief therapies .

Neuropharmacology

2.1 Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It may help protect neuronal cells from damage caused by oxidative stress and inflammation, which are common in various neurological disorders .

2.2 Cognitive Enhancement

There is ongoing research into the cognitive-enhancing effects of this compound. Preliminary studies suggest that it may improve memory and learning capabilities by enhancing synaptic transmission and plasticity in the brain .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to better understand metabolic pathways involving amino acids. Its structural features allow it to serve as a model for designing inhibitors targeting specific enzymes involved in amino acid metabolism .

3.2 Protein Interaction Studies

In biochemical assays, 2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is used to investigate protein-ligand interactions. Its unique structure enables researchers to explore binding affinities with various proteins, contributing to drug design and discovery efforts .

Wirkmechanismus

The mechanism by which 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and amino group play a crucial role in its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride: This compound has a similar structure but differs in the position of the amino group and the presence of an acetic acid moiety.

(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid: This enantiomeric form has different stereochemistry, which can affect its biological activity.

Uniqueness

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both fluorine atoms and an amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride, with the CAS number 2306255-69-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C9H16ClF2NO2

- Molecular Weight : 243.68 g/mol

- IUPAC Name : (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

- Purity : Typically around 97% .

The biological activity of 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is primarily linked to its role as an amino acid derivative. It is hypothesized to interact with specific receptors in the central nervous system (CNS), particularly those involved in neurotransmission and neuroprotection.

Potential Mechanisms:

- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter release, potentially influencing conditions such as depression and anxiety.

- Receptor Binding : Investigations suggest that this compound may bind to tropomyosin receptor kinases (Trk), which are critical for neuronal survival and differentiation .

Pharmacological Effects

Research indicates that 2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride exhibits several pharmacological effects:

- Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by various stressors.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in neurodegenerative diseases .

Case Studies

- In Vivo Studies : Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in treating Alzheimer's disease and other neurodegenerative disorders .

- Clinical Implications : A study involving human subjects indicated that administration of similar compounds resulted in enhanced mood and cognitive performance, suggesting a role for this compound in psychiatric applications .

Data Tables

Eigenschaften

IUPAC Name |

2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOAEKSMAWTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.